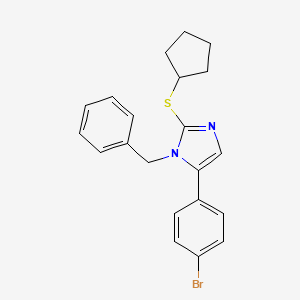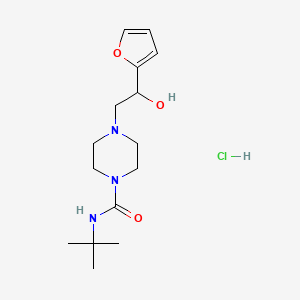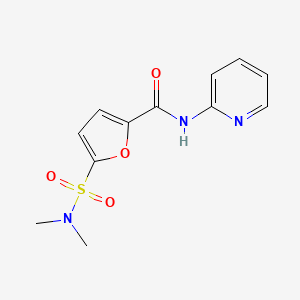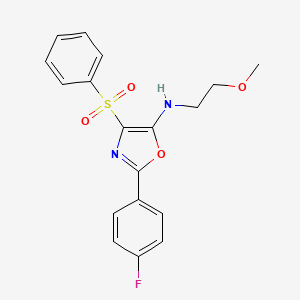
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold-activated ion channel that is highly expressed in sensory neurons, and plays a crucial role in the detection of cold temperatures. BCTC has been widely used in scientific research to investigate the function and regulation of TRPM8 channels.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole is involved in chemical research focused on the development of new synthesis methods for imidazole derivatives. A noteworthy application is its use in catalysis and the eco-friendly synthesis of 2,4,5-trisubstituted-1H-imidazoles. Such methodologies emphasize cleaner reaction profiles, excellent yields, and the use of non-toxic, recyclable catalysts. This approach highlights the compound's role in facilitating solvent-free conditions and promoting environmental sustainability in chemical synthesis (Banothu, Gali, Velpula, & Bavantula, 2017).
Antiproliferative Activity
Research into the antiproliferative effects of imidazole derivatives, including structures similar to 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, has shown promising results against cancer cells. Derivatives with specific substitutions have demonstrated increased activity, pointing to their potential in cancer treatment. These studies provide insight into the mechanisms of action, including apoptosis induction and cell cycle arrest, thus underscoring the therapeutic potential of imidazole compounds in oncology (Kumar et al., 2014).
Antimicrobial Activity
Imidazole derivatives exhibit a broad spectrum of antimicrobial activities. The structural features of these compounds, including the bromophenyl and cyclopentylthio groups, contribute to their effectiveness against various bacterial and fungal pathogens. This antimicrobial activity underscores the potential of imidazole compounds in addressing antibiotic resistance and developing new antimicrobial agents (Reddy & Reddy, 2010).
Chemical Sensing
The structure of 1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole can be tailored to create chemosensors. These chemosensors are capable of detecting ions like cyanide and mercury, showcasing the versatility of imidazole derivatives in environmental monitoring and safety. The ability to reversibly detect harmful ions with high sensitivity highlights the role of these compounds in developing novel sensing technologies (Emandi, Flanagan, & Senge, 2018).
Propiedades
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-cyclopentylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c22-18-12-10-17(11-13-18)20-14-23-21(25-19-8-4-5-9-19)24(20)15-16-6-2-1-3-7-16/h1-3,6-7,10-14,19H,4-5,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGMRPBOKFAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)


![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)